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molecular formula C20H10Cl2N2O2 B1360043 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione CAS No. 3089-17-6

2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione

Cat. No. B1360043
M. Wt: 381.2 g/mol
InChI Key: XPZQBGDNVOHQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05496405

Procedure details

To 300 g of polyphosphoric acid (116% phosphoric acid) heated at 80°-95° C. was added 1.0 g (17.1 mmole) of sodium chloride followed by 50 g (0.12 mole) of 2,5-di(4-chloroanilino)terephthalic acid. The mixture was heated at 110°-115° C. for five hours. After the viscous solution was cooled to 90°-95° C., the acid strength was adjusted to 110.5% by the dropwise addition of 75% phosphoric acid. The resultant melt was stirred for 20 minutes and then slowly poured into a mixture of 324 g of methanol and 36 g of water (i.e., 90% aqueous methanol) at 35° C. The temperature of the resultant slurry was allowed to rise during the addition to about 64° C., with the temperature being controlled during addition by external cooling and adjustment of melt addition rate. The slurry was heated at reflux for one hour and diluted with 280 g of water. After the resultant slurry was stirred for 30 minutes, the solid component was collected by filtration and washed with water until acid-free. The press-cake was reslurried in water, the pH was adjusted to 8.5 using aqueous sodium hydroxide, and methanol was added. The resultant slurry was heated at about 120° C. in a closed system (e.g., a pressure reactor). After the slurry was cooled to ambient temperature, the solid component was collected by filtration and washed with water until neutral. The wet cake can be oven dried or used as is for specific applications. Here, the wet cake was dried in an oven at 60° C. to give about 43 g of 2,9-dichloroquinacridone as a brilliant magenta solid.
[Compound]
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
324 g
Type
reactant
Reaction Step Five
Name
Quantity
36 g
Type
solvent
Reaction Step Five
Name
Quantity
280 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[Cl:3][C:4]1[CH:30]=[CH:29][C:7]([NH:8][C:9]2[CH:17]=[C:16]([C:18]([OH:20])=O)[C:15]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=3)=[CH:14][C:10]=2[C:11]([OH:13])=O)=[CH:6][CH:5]=1.P(=O)(O)(O)O.CO>O>[CH:5]1[C:4]([Cl:3])=[CH:30][C:29]2[C:11]([C:10]3[C:9]([NH:8][C:7]=2[CH:6]=1)=[CH:17][C:16]1[C:18]([C:23]2[CH:24]=[C:25]([Cl:28])[CH:26]=[CH:27][C:22]=2[NH:21][C:15]=1[CH:14]=3)=[O:20])=[O:13] |f:0.1|

Inputs

Step One
Name
polyphosphoric acid
Quantity
300 g
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(NC2=C(C(=O)O)C=C(C(=C2)C(=O)O)NC2=CC=C(C=C2)Cl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Five
Name
Quantity
324 g
Type
reactant
Smiles
CO
Name
Quantity
36 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
280 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resultant melt was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110°-115° C. for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the viscous solution was cooled to 90°-95° C.
ADDITION
Type
ADDITION
Details
to rise during the addition to about 64° C., with the temperature
ADDITION
Type
ADDITION
Details
being controlled during addition
TEMPERATURE
Type
TEMPERATURE
Details
by external cooling
ADDITION
Type
ADDITION
Details
adjustment of melt addition rate
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After the resultant slurry was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid component was collected by filtration
WASH
Type
WASH
Details
washed with water until acid-free
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After the slurry was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the solid component was collected by filtration
WASH
Type
WASH
Details
washed with water until neutral
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Here, the wet cake was dried in an oven at 60° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1=CC2=C(C=C1Cl)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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